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Compound of Interest

Compound Name: BIM-23190 hydrochloride

Cat. No.: B8144700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two somatostatin analogs,

BIM-23190 hydrochloride and lanreotide, for the five human somatostatin receptor subtypes

(SSTR1-5). The data presented is derived from in vitro radioligand binding assays, offering a

quantitative basis for evaluating the receptor selectivity and potential therapeutic applications of

these compounds.

Quantitative Binding Affinity Profile
The binding affinities of BIM-23190 hydrochloride and lanreotide were determined through

competitive radioligand binding assays. The data, presented as inhibition constant (Ki) and

half-maximal inhibitory concentration (IC50) values, are summarized in the table below. Lower

values are indicative of higher binding affinity.
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Receptor Subtype
BIM-23190 Hydrochloride
(Ki, nM)

Lanreotide (IC50, nM)

SSTR1 >1000 >1000

SSTR2 0.34[1][2][3][4] 1.3

SSTR3 >1000 83

SSTR4 >1000 >1000

SSTR5 11.1[1][2][3][4] 9.5

Note: Ki and IC50 values are measures of binding affinity. While not identical, they are related

and provide a basis for comparing the relative potencies of the two compounds.

Analysis of Binding Profiles
BIM-23190 hydrochloride demonstrates high and selective affinity for SSTR2, with a

secondary, though significantly lower, affinity for SSTR5.[1][2][3][4] Its affinity for SSTR1,

SSTR3, and SSTR4 is negligible. This profile suggests a targeted mechanism of action

primarily through SSTR2.

Lanreotide also exhibits a high affinity for SSTR2.[5] However, it displays a more moderate

affinity for SSTR5 and some affinity for SSTR3, while its interaction with SSTR1 and SSTR4 is

minimal. This broader binding profile for lanreotide may result in a wider range of physiological

effects compared to the more selective BIM-23190.

Experimental Protocols
The binding affinity data presented in this guide was obtained using a competitive radioligand

binding assay. This widely used in vitro technique quantifies the ability of an unlabeled

compound (in this case, BIM-23190 hydrochloride or lanreotide) to displace a radiolabeled

ligand from its receptor.

Key Methodological Steps:
Membrane Preparation:
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Chinese Hamster Ovary (CHO) cells, genetically engineered to express a single human

somatostatin receptor subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5), are

cultured.

The cells are harvested and subjected to homogenization and centrifugation to isolate cell

membranes containing the target receptors.[6] The final membrane pellets are

resuspended in an appropriate assay buffer.

Competitive Binding Assay:

A fixed concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) is

incubated with the prepared cell membranes.

Increasing concentrations of the unlabeled test compound (BIM-23190 hydrochloride or

lanreotide) are added to compete with the radioligand for binding to the receptors.[7][8]

The mixture is incubated to allow the binding to reach equilibrium.

Separation and Quantification:

The reaction is terminated, and the receptor-bound radioligand is separated from the free

radioligand, typically by rapid filtration through glass fiber filters.[6]

The radioactivity retained on the filters, which corresponds to the amount of bound

radioligand, is measured using a scintillation counter.

Data Analysis:

The data are plotted as the percentage of specific binding of the radioligand versus the

concentration of the competing unlabeled compound.

Non-linear regression analysis is used to determine the IC50 value, which is the

concentration of the unlabeled compound that inhibits 50% of the specific binding of the

radioligand.

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-

Prusoff equation, which takes into account the concentration and affinity of the radioligand.

[6]
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Visualizing the Method and Mechanism
To further elucidate the experimental process and the subsequent biological response, the

following diagrams illustrate the workflow of a competitive radioligand binding assay and the

general signaling pathway initiated by somatostatin receptor activation.
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Caption: Workflow of a competitive radioligand binding assay.
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Caption: General somatostatin receptor signaling pathway.

Conclusion
Both BIM-23190 hydrochloride and lanreotide are potent somatostatin analogs with high

affinity for SSTR2. The primary distinction lies in their selectivity, with BIM-23190
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hydrochloride demonstrating a more focused interaction with SSTR2, while lanreotide exhibits

a broader binding profile that includes SSTR5 and SSTR3. This difference in receptor affinity

and selectivity is a critical consideration for researchers and drug development professionals

when selecting a compound for specific therapeutic applications or further investigation into the

roles of individual somatostatin receptor subtypes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. BIM-23190 hydrochloride - Immunomart [immunomart.com]

3. cancer-research-network.com [cancer-research-network.com]

4. targetmol.cn [targetmol.cn]

5. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin
receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

6. giffordbioscience.com [giffordbioscience.com]

7. giffordbioscience.com [giffordbioscience.com]

8. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-
services.com]

To cite this document: BenchChem. [A Comparative Analysis of Binding Affinities: BIM-23190
Hydrochloride versus Lanreotide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8144700#binding-affinity-comparison-of-bim-23190-
hydrochloride-and-lanreotide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b8144700?utm_src=pdf-body
https://www.benchchem.com/product/b8144700?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/bim-23190-hydrochloride.html
https://immunomart.com/product/bim-23190-hydrochloride/
https://www.cancer-research-network.com/2021/03/17/bim-23190-is-a-selective-sstr2-and-sstr5-agonist/
https://www.targetmol.cn/compound/bim-23190
https://pmc.ncbi.nlm.nih.gov/articles/PMC12145065/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12145065/
https://www.giffordbioscience.com/wp-content/uploads/2019/02/Radioligand_binding_assay_protocol_document.pdf
https://www.giffordbioscience.com/radioligand-binding-assay/
https://www.oncodesign-services.com/discovery-services/in-vitro-biology/radioligand-binding-assays/
https://www.oncodesign-services.com/discovery-services/in-vitro-biology/radioligand-binding-assays/
https://www.benchchem.com/product/b8144700#binding-affinity-comparison-of-bim-23190-hydrochloride-and-lanreotide
https://www.benchchem.com/product/b8144700#binding-affinity-comparison-of-bim-23190-hydrochloride-and-lanreotide
https://www.benchchem.com/product/b8144700#binding-affinity-comparison-of-bim-23190-hydrochloride-and-lanreotide
https://www.benchchem.com/product/b8144700#binding-affinity-comparison-of-bim-23190-hydrochloride-and-lanreotide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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